molecular formula C13H20N2 B1365045 1-Benzyl-3-(dimethylamino)pyrrolidine CAS No. 69478-77-9

1-Benzyl-3-(dimethylamino)pyrrolidine

Cat. No.: B1365045
CAS No.: 69478-77-9
M. Wt: 204.31 g/mol
InChI Key: SOTUMZCQANFRAM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(dimethylamino)pyrrolidine is a chemical compound with the molecular formula C13H20N2 . It is a clear liquid that can range from colorless to yellow .


Molecular Structure Analysis

The molecular formula of this compound is C13H20N2 . Its molecular weight is 204.32 .


Physical and Chemical Properties Analysis

This compound is a clear liquid that can range from colorless to yellow . It has a boiling point of 117 °C/2.3 mmHg . Its flash point is 114 °C . The density is 0.97 , and the refractive index is 1.52 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Benzyl-3-(dimethylamino)pyrrolidine has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the formation of substituted pyridine, N-aminopyridine, pyrrole, and pyrido[3,4-c]pyridazine derivatives. This highlights its versatility and usefulness in creating complex heterocyclic systems, which are important in pharmaceuticals and materials science (Uršič, Svete, & Stanovnik, 2008).

Library Generation via Alkylation and Ring Closure Reactions

The compound's derivatives have been used to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This includes the production of dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives, demonstrating its potential in combinatorial chemistry and drug discovery (Roman, 2013).

Non-linear Optical Materials

Certain derivatives of this compound have been studied for their potential as non-linear optical (NLO) materials. Their first hyperpolarizability indicates potential applications in photonic and optoelectronic devices (Singh, Rawat, & Sahu, 2014).

Protein-Protein Interaction Inhibitors

Some dimethylamino pyrrolidines, related to this compound, have shown promise as inhibitors of protein-protein interactions in the PRC2 complex, with potential implications in cancer therapy (Curtin et al., 2017).

Catalysis in Organic Synthesis

Derivatives of this compound have been used as catalysts in various organic synthesis reactions. This includes the synthesis of pyrrolidinones, which have applications as surfactants, pharmaceutical intermediates, dispersants, and solvents (Xu et al., 2017).

Antioxidant Properties

The compound's derivatives have been explored for their antioxidant properties, particularly in the context of chain-breaking antioxidants. This highlights its potential application in preventing oxidative stress-related diseases (Wijtmans et al., 2004).

Safety and Hazards

1-Benzyl-3-(dimethylamino)pyrrolidine is classified as a hazardous substance. It can cause severe skin burns and eye damage . It’s recommended to handle it with personal protective equipment and ensure adequate ventilation . In case of contact with skin or eyes, immediate medical attention is required .

Properties

IUPAC Name

1-benzyl-N,N-dimethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTUMZCQANFRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434145
Record name 1-Benzyl-3-(dimethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69478-77-9
Record name 1-Benzyl-3-(dimethylamino)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-(dimethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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